
4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a pyridine ring substituted with a p-tolyl group and a benzonitrile group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile typically involves the reaction of 2-bromo-4-(p-tolyl)pyridine with benzonitrile in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Potential therapeutic applications in cancer treatment due to its inhibitory effects on LSD1.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The primary mechanism of action of 4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile involves its interaction with lysine-specific demethylase 1 (LSD1). The compound binds to the active site of LSD1, inhibiting its demethylase activity. This inhibition leads to changes in gene expression, which can affect various cellular processes, including the maintenance of cancer stem cell properties . The binding involves hydrogen bonding and hydrophobic interactions with key residues in the active site of LSD1 .
相似化合物的比较
4-(2-(p-Tolyl)pyridin-3-yl)benzonitrile can be compared with other similar compounds, such as:
4-(5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl)benzonitrile: Another LSD1 inhibitor with a similar structure but different substituents on the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.
属性
分子式 |
C19H14N2 |
|---|---|
分子量 |
270.3 g/mol |
IUPAC 名称 |
4-[2-(4-methylphenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H14N2/c1-14-4-8-17(9-5-14)19-18(3-2-12-21-19)16-10-6-15(13-20)7-11-16/h2-12H,1H3 |
InChI 键 |
DBBAGDYNSMWLHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)

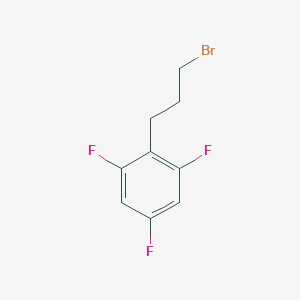
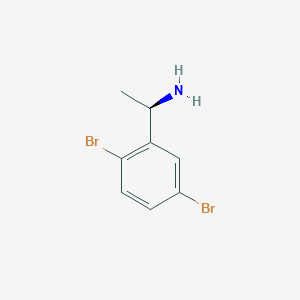

![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
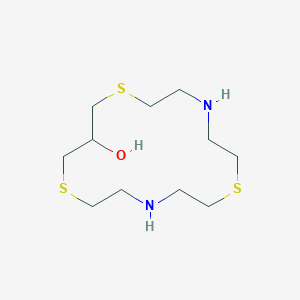
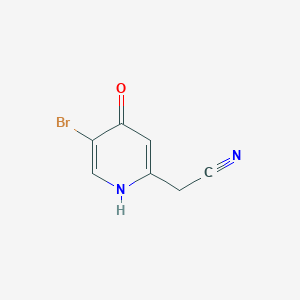
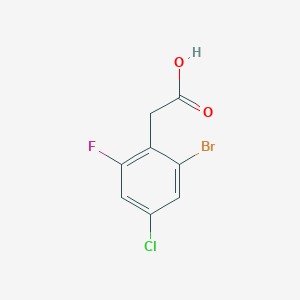
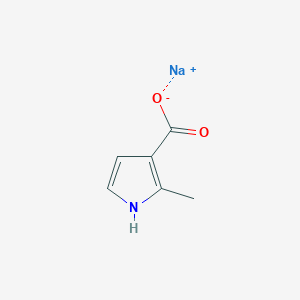
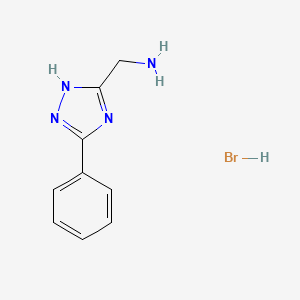
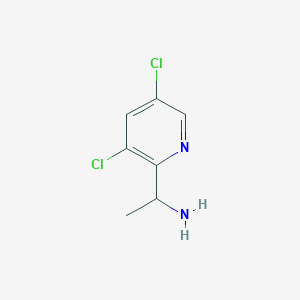
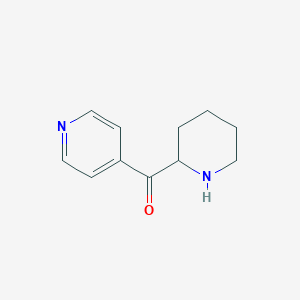
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol](/img/structure/B12975183.png)
